chemical properties of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
chemical properties of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
An In-Depth Technical Guide to the Chemical Properties of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
This technical guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical principles with practical insights. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its expected properties and reactivity based on the well-established chemistry of C-substituted maleimides and bismaleimide analogues.
Introduction: A Tale of Two Isomers
The compound 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) belongs to the bismaleimide family, a class of compounds renowned for their utility as crosslinking agents and building blocks in polymer chemistry and bioconjugation.[1][2] It is critical to distinguish this C-substituted isomer from its more common N-substituted counterpart, 1,1'-(ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione). The positioning of the ethane bridge dictates the molecule's symmetry, reactivity, and potential applications.
Table 1: Core Properties of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione)
| Property | Value | Source(s) |
| IUPAC Name | 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) | - |
| CAS Number | 1823773-11-0 | [3][4][5] |
| Molecular Formula | C10H8N2O4 | [4] |
| Molecular Weight | 220.18 g/mol | [4][5] |
| Physical Form | White to Yellow Solid | [4] |
| Canonical SMILES | O=C1NC(=O)C(=C1)CCC1=CC(=O)NC1=O | [6] |
Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Rationale |
| ¹H NMR | δ ~10-11 ppm (s, 2H, N-H): The imide protons are expected to be significantly deshielded and appear as a broad singlet. δ ~6.8-7.2 ppm (s, 2H, C=C-H): The vinylic protons on the maleimide rings. δ ~2.5-2.8 ppm (s, 4H, -CH₂-CH₂-): The ethylene bridge protons, likely appearing as a singlet due to symmetry. |
| ¹³C NMR | δ ~170-175 ppm (C=O): Carbonyl carbons of the imide. δ ~135-140 ppm (C=C): Olefinic carbons of the maleimide ring. δ ~25-30 ppm (-CH₂-): Carbons of the ethylene bridge. |
| IR (Infrared) Spectroscopy | ~3200 cm⁻¹ (N-H stretch): Characteristic of the imide N-H bond. ~1700-1780 cm⁻¹ (C=O stretch): Strong, characteristic absorption for the imide carbonyls. ~1640 cm⁻¹ (C=C stretch): Absorption for the carbon-carbon double bond in the maleimide ring. |
| Mass Spectrometry (EI) | m/z 220.05 ([M]⁺): The molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O₄. Fragmentation: Expect cleavage of the ethane bridge and loss of CO and other small fragments. |
Proposed Synthesis
A plausible synthetic route to 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) can be designed based on established methods for the synthesis of C-substituted maleimides.[9][10] A potential pathway involves the reaction of 1,4-dicyanobutane with a suitable carbonyl source to form a diketone, followed by cyclization with an ammonia source. A more direct, albeit potentially lower-yielding, approach could involve the reaction of succinyl chloride with a protected maleimide precursor, followed by deprotection and cyclization.
A generalized synthetic workflow is depicted below.
Caption: A conceptual workflow for the synthesis of the target bismaleimide.
Exemplary Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of the Precursor. A suitable four-carbon dicarboxylic acid derivative with a central ethane bridge is synthesized.
-
Step 2: Amidation. The dicarboxylic acid derivative is reacted with an ammonia source (e.g., urea or ammonia gas) under heat to form the corresponding diamide.
-
Step 3: Cyclization and Dehydration. The resulting diamide is heated in the presence of a dehydrating agent (e.g., acetic anhydride) to induce cyclization and form the two pyrrole-2,5-dione rings.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to yield the final compound.
Reactivity and Mechanistic Considerations
The chemical reactivity of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is dominated by the two electron-deficient carbon-carbon double bonds of the maleimide rings. These groups are excellent Michael acceptors and dienophiles.[11][12]
Michael Addition
The maleimide moiety readily undergoes Michael addition with nucleophiles, particularly thiols.[11][13] This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry.[2][] The bifunctional nature of the target molecule allows it to act as a crosslinker for two thiol-containing molecules.
Caption: Michael addition of thiols to the bismaleimide.
This reactivity is the basis for its potential use in:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[][15]
-
Hydrogel Formation: Crosslinking thiol-functionalized polymers to form biocompatible hydrogels for drug delivery and tissue engineering.[16]
-
Protein-Protein Conjugation: Creating defined protein conjugates for structural biology or therapeutic applications.[3]
Diels-Alder Reaction
As a dienophile, the maleimide ring can participate in [4+2] cycloaddition reactions with conjugated dienes, such as furans.[12][17] This reaction is often thermally reversible, which has led to the development of self-healing polymers and reworkable thermosets. The bismaleimide structure allows for the formation of a crosslinked polymer network.
Caption: Reversible crosslinking via Diels-Alder reaction.
Applications in Drug Development and Materials Science
The bifunctional nature of 3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) makes it a versatile tool for researchers.
-
Drug Development: As a homobifunctional crosslinker, it can be used to conjugate peptides, proteins, and other biomolecules.[4][] Its defined spacer length, provided by the ethane bridge, allows for precise control over the distance between conjugated moieties. This is particularly valuable in the design of ADCs and other targeted therapies.[2][15]
-
Polymer Chemistry: This molecule can serve as a monomer in the synthesis of high-performance thermosetting polymers.[1][18] The resulting polyimides are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.[19]
Conclusion
3,3'-(Ethane-1,2-diyl)bis(1H-pyrrole-2,5-dione) is a molecule with significant potential in both life sciences and materials science. While detailed experimental characterization is sparse in the public domain, its chemical properties can be confidently predicted from the well-established reactivity of the maleimide functional group. Its ability to act as a bifunctional crosslinker via Michael addition and participate in Diels-Alder reactions makes it a valuable target for further research and development. This guide provides a solid foundation for scientists and researchers looking to explore the applications of this versatile compound.
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